molecular formula C10H11NO4S B1352971 3-(cyclopropylsulfamoyl)benzoic Acid CAS No. 852933-50-7

3-(cyclopropylsulfamoyl)benzoic Acid

Cat. No.: B1352971
CAS No.: 852933-50-7
M. Wt: 241.27 g/mol
InChI Key: KBRLADOVWCDAEI-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfamoyl)benzoic acid is an organic compound with the molecular formula C10H11NO4S It is characterized by the presence of a cyclopropylsulfamoyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylsulfamoyl)benzoic acid typically involves the reaction of cyclopropylamine with 3-(chlorosulfonyl)benzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran at low temperatures (0°C) to ensure controlled addition and reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Carboxylate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

3-(Cyclopropylsulfamoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(cyclopropylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of h-NTPDases by binding to the active site of the enzyme, thereby preventing the hydrolysis of nucleoside triphosphates and diphosphates . This inhibition can modulate various physiological processes, including inflammation and thrombosis.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: A precursor in the synthesis of 3-(cyclopropylsulfamoyl)benzoic acid.

    N-(Cyclopropylsulfamoyl)benzoic acid: A structurally similar compound with potential biological activity.

    Benzoic acid derivatives: Various derivatives with different substituents on the benzoic acid ring.

Uniqueness

This compound is unique due to the presence of the cyclopropylsulfamoyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzoic acid derivatives and contributes to its potential as a selective enzyme inhibitor and therapeutic agent.

Properties

IUPAC Name

3-(cyclopropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRLADOVWCDAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407012
Record name 3-(cyclopropylsulfamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852933-50-7
Record name 3-(cyclopropylsulfamoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(cyclopropylsulfamoyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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